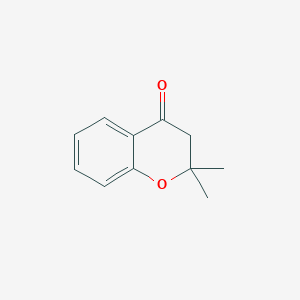

2,2-dimethylchroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTNTKTZIQAPGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428666 | |

| Record name | 2,2-Dimethyl-chroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3780-33-4 | |

| Record name | 2,2-Dimethyl-chroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3780-33-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,2-Dimethylchroman-4-ones from Substituted Phenols

Abstract

The 2,2-dimethylchroman-4-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic compounds. Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth technical overview of the principal synthetic strategies for constructing this valuable heterocyclic system, with a focus on methods commencing from substituted phenols. We will dissect the prevalent acid-catalyzed condensation reaction with 3,3-dimethylacrylic acid, exploring its mechanism, the critical role of various catalysts, and the influence of phenolic substituents on regioselectivity and yield. Detailed, field-proven experimental protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers and drug development professionals with a robust understanding of this essential transformation.

Introduction: The Significance of the Chroman-4-one Scaffold

Chroman-4-ones, and their 2-phenyl substituted variants known as flavanones, represent a class of oxygen-containing heterocyclic compounds of immense interest to the pharmaceutical industry.[3] Their rigid bicyclic structure serves as an effective template for interacting with a variety of biological targets, earning them the designation of a "privileged structure" in drug discovery.[3][4] The gem-dimethyl substitution at the C2 position is a particularly common motif that imparts metabolic stability and specific conformational properties to the molecule.

The synthesis of these structures, particularly with diverse substitution patterns on the aromatic ring, is a key challenge in medicinal chemistry. The ability to efficiently and predictably construct these molecules from readily available substituted phenols is paramount for generating compound libraries for structure-activity relationship (SAR) studies. This guide focuses on the most direct and reliable methods to achieve this, emphasizing the underlying chemical principles that govern the selection of reagents, catalysts, and reaction conditions.

Core Synthetic Strategy: Acid-Catalyzed Condensation of Phenols

The most direct and widely employed method for the synthesis of 2,2-dimethylchroman-4-ones is the acid-catalyzed reaction of a phenol with an α,β-unsaturated carboxylic acid, specifically 3,3-dimethylacrylic acid (also known as senecioic acid).[5] This one-pot process elegantly combines two key transformations: an initial electrophilic aromatic substitution followed by an intramolecular cyclization.

Reaction Mechanism: A Tandem Friedel-Crafts Acylation and Oxa-Michael Addition

The reaction proceeds through a well-established tandem mechanism. The success of the synthesis hinges on controlling these two sequential steps.

-

Activation and Friedel-Crafts Acylation: The strong acid catalyst protonates the carbonyl oxygen of 3,3-dimethylacrylic acid, increasing its electrophilicity. The electron-rich phenol ring then acts as a nucleophile, attacking the carbonyl carbon in a classic Friedel-Crafts acylation. This attack occurs preferentially at the ortho position relative to the hydroxyl group, which is a powerful ortho-, para-directing activator. This step forms a key intermediate, a 3-(2-hydroxyphenyl)-3,3-dimethyl-prop-2-enoic acid derivative (though this is often not isolated).

-

Intramolecular Oxa-Michael Addition: The phenolic hydroxyl group, acting as an intramolecular nucleophile, then attacks the β-carbon of the α,β-unsaturated system. This conjugate addition, known as an oxa-Michael reaction, is the ring-closing step that forms the pyranone ring. A final tautomerization yields the stable this compound product.

Caption: Acid-catalyzed synthesis of this compound.

The Role of the Catalyst

The choice of acid catalyst is critical and dictates the reaction conditions and efficiency.

-

Polyphosphoric Acid (PPA): This is the most common and effective catalyst for this transformation.[5][6] PPA serves a dual role: it is a strong Brønsted acid to catalyze the acylation and a powerful dehydrating agent, which helps to drive the cyclization equilibrium toward the product. Reactions are typically conducted at elevated temperatures (80-120 °C).

-

Eaton's Reagent (P₂O₅ in MeSO₃H): A highly effective alternative to PPA, often allowing for lower reaction temperatures and shorter reaction times. It is considered a "superacid" medium.

-

Bismuth(III) Triflate (Bi(OTf)₃): A more modern, Lewis acid-based approach that can catalyze the reaction under milder conditions.[7] The mechanism is proposed to proceed through an initial esterification of the phenol, followed by a Fries rearrangement and subsequent oxa-Michael closure.[7]

-

Solid-Supported Acids: Heterogeneous catalysts like Amberlyst-15 or Wells-Dawson heteropolyacids offer advantages in terms of simplified work-up and catalyst recyclability, aligning with green chemistry principles.[8]

Substrate Scope and Regioselectivity

The electronic nature of the substituents on the phenol ring significantly impacts the reaction.

-

Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (-OCH₃), and alkyl groups activate the aromatic ring, facilitating the initial Friedel-Crafts acylation and generally leading to higher yields.[9]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl, -Br) deactivate the ring, making the acylation step more difficult and often requiring harsher conditions or resulting in lower yields.[4]

Regioselectivity: The initial acylation occurs ortho to the primary hydroxyl group. For phenols with additional substituents, the site of acylation is governed by the combined directing effects of all groups. For example, in a meta-substituted phenol like resorcinol (1,3-dihydroxybenzene), acylation is highly directed to the C4 position, which is ortho to one hydroxyl group and para to the other, leading to the formation of 7-hydroxy-2,2-dimethylchroman-4-one.[10]

Field-Proven Experimental Protocol

This protocol describes a reliable and reproducible method for the synthesis of a substituted this compound using the PPA-catalyzed condensation.

Objective: To synthesize 7-methoxy-2,2-dimethylchroman-4-one from 3-methoxyphenol.

Materials:

-

3-Methoxyphenol (1.0 equiv)

-

3,3-Dimethylacrylic acid (1.1 equiv)

-

Polyphosphoric acid (PPA) (approx. 10-15 times the weight of the phenol)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture for elution

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid. Begin stirring and gently heat the PPA to approximately 60-70 °C to reduce its viscosity.

-

Addition of Reactants: To the warm, stirring PPA, add 3-methoxyphenol. Allow it to dissolve completely. Subsequently, add 3,3-dimethylacrylic acid portion-wise to control any initial exotherm.

-

Reaction: Heat the reaction mixture to 90-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-4 hours).

-

Work-up (Quenching): Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto a large beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Extraction: Once all the ice has melted, transfer the aqueous slurry to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted acid, and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting with 5% EtOAc/Hexane and increasing to 20%) to afford the pure 7-methoxy-2,2-dimethylchroman-4-one.

-

Validation: Confirm the structure and purity of the final product using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Caption: General experimental workflow for chromanone synthesis.

Data Summary: Influence of Phenolic Substituents

The following table summarizes typical results for the PPA-catalyzed synthesis of 2,2-dimethylchroman-4-ones from various substituted phenols, highlighting the impact of electronic effects on reaction yield.

| Entry | Phenol Substrate | Product | Typical Yield (%) | Reference |

| 1 | Phenol | This compound | 65-75% | [5] |

| 2 | Resorcinol | 7-Hydroxy-2,2-dimethylchroman-4-one | 80-90% | [10] |

| 3 | 3-Methoxyphenol | 7-Methoxy-2,2-dimethylchroman-4-one | 75-85% | [5] |

| 4 | 4-Chlorophenol | 6-Chloro-2,2-dimethylchroman-4-one | 40-50% | General Knowledge |

| 5 | Olivetol | 5-Hydroxy-2,2-dimethyl-7-pentylchroman-4-one | 70-80% | [9] |

Yields are representative and can vary based on specific reaction conditions and scale.

Conclusion and Outlook

The acid-catalyzed condensation of substituted phenols with 3,3-dimethylacrylic acid remains the most robust and versatile method for synthesizing 2,2-dimethylchroman-4-ones. The choice of catalyst, particularly the widespread use of PPA, offers a reliable one-pot procedure that is amenable to a wide range of electron-rich phenols. Understanding the interplay between the reaction mechanism and the electronic properties of the starting materials is crucial for predicting outcomes and optimizing reaction conditions.

Future research in this area will likely focus on the development of more sustainable and environmentally benign catalytic systems, such as recyclable solid acids or metal-free conditions. Furthermore, the development of enantioselective methods to control the stereochemistry at potential chiral centers within the chromanone scaffold remains a significant and valuable goal for the synthesis of advanced pharmaceutical intermediates.

References

- 1. mdpi.com [mdpi.com]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GB1077066A - Improvements in or relating to the synthesis of chromanones - Google Patents [patents.google.com]

- 6. ijrpc.com [ijrpc.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Physicochemical properties of 2,2-dimethylchroman-4-one derivatives

An In-Depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylchroman-4-one Derivatives

Introduction: The Prominence of the Chroman-4-one Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The chroman-4-one scaffold, a heterocyclic system featuring a benzene ring fused to a dihydro-γ-pyranone ring, is a prime example of such a framework.[1][2] Specifically, this compound derivatives, found in both natural products and synthetic molecules, have garnered significant attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4]

The journey from a promising bioactive compound to a viable drug candidate is critically dependent on its physicochemical properties.[5][6] Characteristics such as lipophilicity, aqueous solubility, and chemical stability govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its efficacy and safety.[7][8] This guide provides an in-depth analysis of these critical properties for this compound derivatives, offering field-proven experimental protocols and insights for researchers, scientists, and drug development professionals. We will explore the causal relationships between chemical structure and physical behavior, equipping research teams with the foundational knowledge to optimize this promising class of compounds.

Synthetic Strategy: Accessing the this compound Core

A robust and flexible synthetic platform is paramount for generating diverse libraries of derivatives for screening. The this compound core can be accessed through several reliable methods, with the choice often depending on the available starting materials and desired substitution patterns. A common and efficient strategy involves the condensation of a substituted phenol with a source of the dimethylpyranone ring, followed by an intramolecular cyclization.

One widely used approach is the base-mediated aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, which proceeds via an intramolecular oxa-Michael addition to form the heterocyclic ring.[9] Microwave-assisted synthesis has been shown to significantly accelerate this process.[10] Another effective method involves the reaction of phenols with 3,3-dimethylacrylic acid or its equivalents, often catalyzed by a Lewis acid, to achieve cyclization.[11]

Caption: General synthetic workflow for this compound derivatives.

Core Physicochemical Properties: Measurement and Optimization

A molecule's journey through the body is a complex interplay of crossing biological membranes and dissolving in aqueous environments. Therefore, a careful balance of lipophilicity and solubility is essential.

Lipophilicity: The Key to Membrane Permeation

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross cell membranes, its binding to plasma proteins, and its potential to penetrate the central nervous system.[8][] It is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient at a specific pH (LogD).

Causality in Experimental Choice: While the shake-flask method is the traditional "gold standard" for LogP determination, it is labor-intensive and requires significant amounts of pure compound.[][13] For screening a library of derivatives in early discovery, a high-throughput method is necessary. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a robust and automated alternative, where the retention time of a compound on a hydrophobic stationary phase is correlated with its lipophilicity.[13][14] This provides a rapid and reproducible means of ranking compounds.

Experimental Protocol: RP-HPLC for LogD7.4 Determination

-

System Preparation: Use a C18 column and an isocratic mobile phase consisting of a mixture of acetonitrile and 7.4 pH phosphate buffer.

-

Standard Curve Generation: Inject a series of standard compounds with known LogD7.4 values to establish a calibration curve correlating retention time (tR) with lipophilicity.

-

Sample Preparation: Prepare 10 mM stock solutions of the this compound derivatives in DMSO. Dilute to a final concentration of 10-20 µM in the mobile phase.

-

Analysis: Inject the diluted samples onto the HPLC system.

-

Calculation: Record the retention time for each derivative. Use the standard curve equation to calculate the LogD7.4 value from its retention time.

Caption: High-throughput workflow for LogD determination using RP-HPLC.

Structure-Lipophilicity Relationships: The lipophilicity of the this compound scaffold can be finely tuned through substitution on the aromatic ring.

| Substituent (R) at C6 | cLogP (Calculated) | Expected LogD7.4 Trend | Rationale |

| -H | ~2.8 | Baseline | Unsubstituted aromatic ring. |

| -OH | ~2.5 | Lower | The hydroxyl group is polar and a hydrogen bond donor, increasing hydrophilicity. |

| -OCH3 | ~2.9 | Similar to Baseline | The methoxy group adds some lipophilicity that counteracts the polarity of the oxygen atom. |

| -Cl | ~3.5 | Higher | Halogens like chlorine are lipophilic and increase the overall LogD. |

| -Br | ~3.7 | Highest | Bromine is more lipophilic than chlorine, significantly increasing LogD.[3] |

Aqueous Solubility: The Prerequisite for Absorption

A compound must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed.[15] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability, unreliable in vitro assay results, and formulation challenges.[7][16]

Causality in Experimental Choice: In early drug discovery, it is crucial to quickly identify compounds with potential solubility liabilities. The kinetic solubility assay is ideal for this purpose.[17] It measures the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many high-throughput screening assays.[7][16] This method is faster and requires less material than the thermodynamic solubility assay, which is considered the "gold standard" and is reserved for later-stage lead optimization.[15][17]

Experimental Protocol: Kinetic Solubility by Turbidimetry

-

Compound Plating: Dispense 2 µL of 10 mM DMSO stock solutions of the derivatives into a 96-well microplate. Include a positive control (e.g., a known insoluble compound) and a negative control (DMSO only).

-

Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and 1% DMSO.

-

Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to equilibrate.

-

Measurement: Read the absorbance (turbidity) of each well using a plate reader at a wavelength of 620 nm.

-

Analysis: The concentration at which a compound precipitates is its kinetic solubility. This is often determined by comparing the turbidity to a predefined threshold.

Caption: Workflow for the high-throughput kinetic solubility assay.

Structure-Solubility Relationships: Improving solubility often involves introducing polar or ionizable functional groups that can interact favorably with water.

| Substituent (R) at C7 | Expected Kinetic Solubility | Rationale |

| -OCH3 | Low | A relatively non-polar group, contributing to lower aqueous solubility. |

| -OH | Moderate to High | The hydroxyl group can act as a hydrogen bond donor and acceptor, improving interaction with water.[1] |

| -NH2 | High | The amine group is polar and can be protonated at physiological pH, forming a charged species with significantly higher solubility. |

| -COOH | Highest | The carboxylic acid group is highly polar and will be deprotonated (ionized) at pH 7.4, drastically increasing aqueous solubility. |

Chemical Stability: Ensuring Compound Integrity

A drug candidate must remain intact from manufacturing to administration and within the physiological environment to exert its therapeutic effect.[18] Chemical instability can lead to a loss of potency and the formation of potentially toxic degradation products.

Causality in Experimental Choice: Assessing stability across a range of pH values is critical, as a compound will encounter different environments in the body (e.g., stomach acidity, intestinal neutrality). An accelerated stability assay, where the compound is incubated in buffers of varying pH at a slightly elevated temperature (e.g., 37°C), provides a reliable prediction of its shelf-life and physiological stability.[18] LC-MS is the analytical method of choice as it can separate the parent compound from its degradants and confirm their identities by mass.[18]

Experimental Protocol: pH Stability Assay

-

Buffer Preparation: Prepare buffers at pH 4.0 (acetate), 7.4 (phosphate), and 9.0 (glycine).

-

Incubation Setup: Add a small aliquot of a 10 mM DMSO stock solution of a derivative to each buffer to a final concentration of 5-10 µM.

-

Time Points: Incubate the solutions at 37°C. Take aliquots at specified time points (e.g., 0, 1, 4, 8, and 24 hours).

-

Quenching: Immediately quench the reaction in the aliquots by adding an equal volume of cold acetonitrile to precipitate proteins and halt degradation.

-

Analysis: Analyze all samples by LC-MS. Quantify the peak area of the parent compound at each time point.

-

Calculation: Calculate the percentage of the compound remaining at each time point relative to the amount at time zero. The half-life (t1/2) in each buffer can be determined from the degradation curve.

Caption: Workflow for assessing the chemical stability of derivatives at various pH levels.

Structural Stability Considerations: The chroman-4-one core is generally stable. However, certain substituents can introduce liabilities. For instance, ester groups on the aromatic ring could be susceptible to hydrolysis under basic or acidic conditions. The thermal stability of heterocyclic compounds can be high, often with decomposition occurring well above 250°C, indicating good stability for storage under normal conditions.[19][20]

| Derivative Type | Potential Instability | Condition |

| Ester Derivative (e.g., -COOCH3) | Hydrolysis | Acidic or basic pH |

| Amine Derivative (e.g., -NH2) | Oxidation | Oxidizing conditions |

| Core Scaffold | Generally Stable | Stable across a typical physiological pH range. |

Conclusion: A Roadmap for Rational Drug Design

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics. However, biological potency alone does not make a drug. This guide underscores the imperative of integrating a thorough evaluation of physicochemical properties—lipophilicity, solubility, and stability—from the earliest stages of the drug discovery process.

By employing the high-throughput, self-validating protocols detailed herein, research teams can efficiently generate the data needed to build robust Structure-Activity and Structure-Property Relationships. This data-driven approach allows for the rational design of derivatives, where potency is optimized in concert with the essential drug-like properties required for clinical success. Understanding the causal links between molecular structure and physicochemical behavior is the cornerstone of transforming a promising chemical scaffold into a life-changing medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fiveable.me [fiveable.me]

- 6. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 8. Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. Aqueous Solubility Assay - Enamine [enamine.net]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. enamine.net [enamine.net]

- 19. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Isolation of 2,2-Dimethylchroman-4-one Scaffolds

Abstract

The 2,2-dimethylchroman-4-one core is a privileged heterocyclic scaffold that forms the basis of numerous naturally occurring compounds with significant pharmacological potential.[1] These molecules, found in a diverse range of botanical and microbial sources, exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This technical guide provides an in-depth exploration of the natural sources of this compound derivatives. It further outlines a systematic, field-proven methodology for their extraction, isolation, and purification, emphasizing the causal relationships behind experimental choices. Detailed protocols for chromatographic separation and guidelines for spectroscopic characterization are provided to equip researchers with the practical knowledge required for navigating the complexities of natural product chemistry and accelerating drug discovery efforts based on this versatile molecular framework.

Introduction: The this compound Scaffold

Chroman-4-ones are a class of oxygen-containing heterocyclic compounds characterized by a benzene ring fused to a dihydropyranone ring.[2] The 2,2-dimethyl substitution on the heterocyclic ring creates a specific subclass with distinct chemical properties and biological activities. Structurally, the absence of the C2-C3 double bond differentiates chromanones from their chromone counterparts, a subtle change that leads to significant variations in their pharmacological profiles.[1][2]

The interest in this scaffold within the drug development community is due to its prevalence in nature and its function as a versatile building block for synthesizing novel therapeutic agents.[1][3] Naturally occurring flavanones, which are 2-phenyl chroman-4-one derivatives, and related compounds have demonstrated potent cytotoxic, anti-inflammatory, and antioxidative activities.[1] This guide focuses specifically on the non-phenylated this compound core, detailing its origins and the methodologies to procure it in a pure form for further investigation.

Natural Distribution of this compound Compounds

These compounds are not ubiquitous but are found in specific taxa of both the plant and fungal kingdoms.[4] Their presence is often associated with the organism's secondary metabolism, likely playing a role in defense or signaling.

Botanical Sources

While the broader chromanone class is widely distributed, the 2,2-dimethyl variant has been identified in several plant families. The production of these metabolites can be constitutive or induced by environmental stressors such as physical wounding or microbial infection.[4] For instance, the resinous wood known as agarwood, produced by Aquilaria and Gyrinops species, is a rich source of various chromone derivatives.[4]

Table 1: Selected this compound Derivatives from Plant Sources

| Compound Name | Plant Source | Plant Family | Reference |

|---|---|---|---|

| 6-acetyl-8-(1-hydroxy-3-methyl-but-2-enyl)-2,2-dimethyl-chroman-4-one | Not specified in source | Not specified in source | [5] |

| Cannabichromanones | Cannabis sativa | Cannabaceae |[6] |

Fungal Sources

Fungi, particularly endophytic and marine-derived species, are prolific producers of unique secondary metabolites, including 2,2-dimethylchroman-4-ones. These organisms represent a vast and relatively untapped resource for discovering novel chemical entities.

Table 2: Selected this compound Derivatives from Fungal Sources

| Compound Name | Fungal Source | Biological Activity Noted | Reference |

|---|---|---|---|

| 2,3-Dihydro-5,8-dihydroxy-2,2-dimethylchromen-4-one | Pseudopestalotiopsis sp. | Not specified | [4][7] |

| Diaporspchromanone A, B, C, H | Diaporthe sp. | Inhibition of NO production | [4] |

| Chromanone A | Penicillium sp. (algicolous marine) | Weak antifungal |[8] |

A Systematic Approach to Isolation and Purification

The successful isolation of a target natural product hinges on a logical, multi-step workflow that systematically removes impurities and separates the molecule of interest from a complex biological matrix. The strategy outlined below is a robust and widely adopted approach in natural product chemistry.[9][10]

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CNP0304326.0 - COCONUT [coconut.naturalproducts.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

The Multifaceted Biological Landscape of 2,2-Dimethylchroman-4-one and its Analogs: A Technical Guide for Drug Discovery

Introduction: The Privileged Scaffold of Chroman-4-one

The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, skeleton is a prominent heterocyclic scaffold found in a vast array of natural products and synthetic molecules.[1][2] This "privileged structure" serves as a foundational building block in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][3] A key distinction from the related chromone scaffold is the absence of a C2-C3 double bond, a seemingly minor structural modification that results in significant variations in biological properties.[1] The 2,2-dimethylchroman-4-one core, a specific subset of this class, combines the foundational chroman ring with gem-dimethyl groups at the 2-position, a feature that can influence the compound's lipophilicity and metabolic stability. This guide provides an in-depth exploration of the diverse biological activities of this compound and its analogs, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

Anticancer Activity: A Promising Frontier

The quest for novel anticancer agents has identified chroman-4-one derivatives as a promising class of compounds.[4][5] Both natural and synthetic analogs have demonstrated significant cytotoxic potential against various cancer cell lines.[1]

Mechanism of Action in Cancer

The anticancer effects of chroman-4-one derivatives are often multifaceted. Some analogs have been shown to induce apoptosis in cancer cells and may exert their effects through the inhibition of topoisomerase enzymes.[5] A notable mechanism involves the inhibition of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase implicated in cell cycle regulation.[3][6] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, consequently inhibiting tumor growth.[3] Compounds based on the chroman-4-one scaffold have been developed as potent and selective SIRT2 inhibitors, with some exhibiting antiproliferative effects in breast and lung cancer cell lines.[6][7]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies are crucial for optimizing the anticancer potency of chroman-4-one analogs. For instance, in a series of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman/thiochroman-4-one derivatives, compounds with a thiochromanone skeleton generally exhibited higher anticancer activity.[4][8] For SIRT2 inhibitors, substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring, particularly with larger, electron-withdrawing groups, have been shown to be favorable for activity.[9]

Antimicrobial and Antifungal Properties: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Chroman-4-one derivatives have emerged as a class of compounds with broad-spectrum antimicrobial and antifungal activities.[1][10]

Antibacterial and Antifungal Spectrum

Various chroman-4-one analogs have demonstrated inhibitory effects against a range of pathogenic bacteria and fungi.[10][11] For example, certain derivatives have shown activity against Staphylococcus epidermidis, Pseudomonas aeruginosa, and Salmonella enteritidis.[10] Notably, some compounds have exhibited greater potency than the positive control, especially against Candida species.[10] The introduction of a 1,3,4-thiadiazole thioether moiety into the chroman-4-one scaffold has also yielded compounds with moderate to good antibacterial activity against plant pathogens like Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzicolaby.[11]

Mechanistic Insights and SAR

Molecular modeling studies suggest that the antifungal mechanism of action for some chroman-4-ones in Candida albicans may involve the inhibition of key proteins like cysteine synthase, HOG1 kinase, and FBA1, which are crucial for fungal virulence and survival.[10] SAR studies have revealed that modifications at the 7-position of the chroman-4-one ring can significantly impact antimicrobial activity. For instance, the addition of alkyl or aryl carbon chains to the hydroxyl group at position 7 has been found to reduce antimicrobial activity.[10] Conversely, the presence of methoxy substituents at the meta position of ring B in related homoisoflavonoids enhances bioactivity.[10]

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Chroman-4-one derivatives have demonstrated promising anti-inflammatory properties, positioning them as potential therapeutic leads.[10][12]

Inhibition of Inflammatory Mediators

The anti-inflammatory activity of chroman-4-one analogs is often attributed to their ability to inhibit the production of pro-inflammatory mediators. For instance, a series of novel 2-phenyl-4H-chromen-4-one derivatives were found to downregulate the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[13] One of the most potent compounds in a study of chroman derivatives, N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide, was found to inhibit the TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) on endothelial cells.[12]

Targeting Signaling Pathways

The anti-inflammatory effects of these compounds are often mediated through the modulation of key signaling pathways. Some 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathways.[13] The MAPK pathway is a critical regulator of the production of various inflammatory mediators and pro-inflammatory cytokines.[14]

Antioxidant Activity: Scavenging Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[1] Chroman-4-one derivatives, including naturally occurring flavanones, are known for their antioxidant properties.[1][15]

Mechanisms of Antioxidant Action

The antioxidant activity of chroman-4-one analogs is often evaluated through their ability to scavenge free radicals.[15] According to structure-activity relationship studies, substitutions at the C-2 and C-3 positions with methoxyphenyl, amine derivatives, aromatic groups, benzylidene, and cyclohexyl carbamoyl moieties can yield potent antioxidant compounds with activity comparable to that of vitamin E and Trolox.[1]

Experimental Protocols

Synthesis of 7-Hydroxychroman-4-one (A Precursor)

A common precursor for many chroman-4-one analogs is 7-hydroxychroman-4-one. Its synthesis can be achieved through the following steps:[10]

-

Friedel–Crafts Acylation: Resorcinol is reacted with a carboxylic acid, such as 3-bromopropionic acid, in the presence of a Lewis acid like trifluoromethanesulfonic acid to yield 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.[10]

-

Intramolecular Cyclization: The resulting product is then stirred in a solution of 2 M NaOH to facilitate an intramolecular cyclization via bimolecular nucleophilic substitution, leading to the formation of 7-hydroxychroman-4-one.[10]

Antimicrobial Susceptibility Testing: Microdilution Method

The minimum inhibitory concentration (MIC) of chroman-4-one derivatives against various microorganisms can be determined using the microdilution technique in 96-well microplates.[10]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Data Presentation

| Compound Class | Biological Activity | Key Findings | References |

| 3-Aryl-chroman-4-ones | Anticancer | Thiochromanone skeleton enhances activity. | [4][8] |

| 2-Alkyl-chroman-4-ones | Anticancer (SIRT2 Inhibition) | Substitutions at 2, 6, and 8 positions are crucial. | [7][9] |

| 7-Hydroxychroman-4-one analogs | Antimicrobial/Antifungal | Alkylation at 7-OH reduces activity. | [10] |

| 2-Phenyl-4H-chromen-4-ones | Anti-inflammatory | Inhibit TLR4/MAPK pathway. | [13] |

| N-Amidochromans | Anti-inflammatory | Inhibit TNF-α-induced ICAM-1 expression. | [12] |

| Substituted chroman-4-ones | Antioxidant | C-2 and C-3 substitutions enhance activity. | [1] |

Visualizations

General Synthetic Workflow for Chroman-4-one Analogs

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells [mdpi.com]

- 15. researchgate.net [researchgate.net]

IUPAC nomenclature and CAS number for 2,2-dimethylchroman-4-one

An In-Depth Technical Guide to 2,2-Dimethylchroman-4-one: Synthesis, Characterization, and Applications

Introduction

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) framework is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2] This heterocyclic system, consisting of a benzene ring fused to a dihydropyranone ring, serves as a versatile template for the design and development of novel therapeutic agents.[3] A subtle yet critical structural distinction—the absence of the C2-C3 double bond found in its chromone analogue—imparts significant differences in the chemical reactivity and biological profiles of chroman-4-ones.[1][3]

This guide focuses on a specific, foundational member of this class: This compound . The introduction of the gem-dimethyl group at the C2 position sterically locks the heterocyclic ring, influencing its conformation and metabolic stability, making it an intriguing starting point for synthetic campaigns. As a Senior Application Scientist, this document is designed to provide researchers, chemists, and drug development professionals with a comprehensive technical overview, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations in its synthesis, characterization, and application.

Part 1: Chemical Identity and Physicochemical Properties

Accurate identification is the bedrock of all chemical research. This compound is a synthetic compound that serves as a key building block for more complex molecules. Its fundamental properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2,2-dimethyl-2,3-dihydro-4H-chromen-4-one | PubChem[4] |

| CAS Number | 3780-33-4 | Biosynth, Apollo Scientific[5], ChemScene[6] |

| Molecular Formula | C₁₁H₁₂O₂ | PubChem[4], ChemScene[6] |

| Molecular Weight | 176.21 g/mol | PubChem[4], ChemScene[6] |

| SMILES | CC1(CC(=O)C2=CC=CC=C2O1)C | PubChem[4] |

| Synonyms | 2,2-Dimethyl-4-chromanone, 2,3-Dihydro-2,2-dimethyl-4H-1-benzopyran-4-one | PubChem[4] |

Structural Anatomy

The structure of this compound features several key components that dictate its chemical behavior. Understanding this anatomy is crucial for interpreting spectroscopic data and predicting reactivity.

Caption: Structure of this compound with IUPAC numbering.

Part 2: Synthesis Methodologies

The synthesis of the this compound core relies on forming the heterocyclic ring adjacent to the phenyl group. The most direct and widely cited approach is an acid-catalyzed reaction between a phenol (or a substituted phenol) and an acrylic acid derivative.

Protocol: Acid-Catalyzed Cyclization of Resorcinol with 3,3-Dimethylacrylic Acid

This method exemplifies a one-pot Friedel-Crafts acylation followed by an intramolecular cyclization (an oxa-Michael addition). It is an efficient route, often amenable to microwave-assisted conditions to accelerate the reaction.[7]

Causality Behind Experimental Choices:

-

Reactants: Resorcinol provides the phenolic ring system. 3,3-Dimethylacrylic acid serves as the four-carbon unit required to form the gem-dimethyl-substituted pyranone ring.

-

Catalyst System (Methanesulfonic Acid & P₂O₅): Methanesulfonic acid is a strong, non-oxidizing acid that protonates the acrylic acid, activating it for electrophilic aromatic substitution (the Friedel-Crafts step). Phosphorus pentoxide (P₂O₅) acts as a powerful dehydrating agent, driving the cyclization equilibrium toward the product by removing water.

-

Heating (Conventional or Microwave): This reaction requires energy input to overcome the activation energy for both the acylation and cyclization steps. Microwave heating offers rapid, uniform heating, often reducing reaction times and improving yields compared to conventional oil baths.[7]

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2,2-Dimethyl-chroman-4-one | C11H12O2 | CID 7454290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3780-33-4 Cas No. | 2,2-Dimethyl-chroman-4-one | Apollo [store.apolloscientific.co.uk]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

The 2,2-Dimethylchroman-4-one Scaffold: A Privileged Core in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The chroman-4-one framework, and specifically its 2,2-dimethyl substituted variant, represents a cornerstone in modern medicinal chemistry.[1][2] Recognized as a "privileged structure," this heterocyclic scaffold is a recurring motif in a multitude of biologically active natural products and synthetic compounds.[2][3][4] Its inherent structural features, including a fused benzene and dihydropyranone ring system, provide a versatile template for the design and development of novel therapeutic agents targeting a wide array of diseases.[1][5] This technical guide offers a comprehensive exploration of the 2,2-dimethylchroman-4-one core, delving into its synthesis, diverse pharmacological activities, and the underlying structure-activity relationships that govern its therapeutic potential. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their drug discovery endeavors.

The Significance of the Chroman-4-one Scaffold: A Privileged Structure

The term "privileged structure" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The chroman-4-one scaffold perfectly embodies this concept, demonstrating a remarkable promiscuity in its interactions with various enzymes and receptors.[2] This versatility stems from several key structural attributes:

-

Rigid Bicyclic System: The fused ring structure provides a conformationally restrained backbone, reducing the entropic penalty upon binding to a target protein and often leading to higher affinity.

-

Hydrogen Bonding Capabilities: The carbonyl group at the 4-position and the ether oxygen within the pyranone ring act as hydrogen bond acceptors, facilitating crucial interactions within biological binding pockets.

-

Aromatic Ring for Diverse Interactions: The benzene ring offers a platform for π-π stacking, hydrophobic interactions, and can be readily functionalized to modulate electronic properties and introduce additional binding motifs.

-

Chirality at C2: The potential for stereoisomers at the C2 position, when substituted, allows for stereospecific interactions with chiral biological targets, often leading to improved efficacy and reduced off-target effects.

The seemingly minor structural difference between chroman-4-ones and their chromone counterparts—the absence of a C2-C3 double bond—results in significant variations in their biological profiles, highlighting the nuanced structure-activity relationships within this class of compounds.[1][4][5]

Synthetic Strategies for Accessing the this compound Core

The construction of the this compound scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern on the aromatic ring and the availability of starting materials.

Friedel-Crafts Acylation and Intramolecular Cyclization

A classical and widely employed method involves the reaction of a substituted phenol with 3,3-dimethylacrylic acid or its derivatives in the presence of a Lewis acid catalyst. This approach proceeds through a tandem esterification-Fries rearrangement followed by an intramolecular oxa-Michael ring closure.[6]

Experimental Protocol: Synthesis of this compound via Bismuth(III) Triflate Catalysis [6]

-

Reaction Setup: To a solution of a substituted phenol (1.0 mmol) in toluene (5 mL) is added 3,3-dimethylacrylic acid (1.2 mmol) and bismuth(III) triflate (20 mol%).

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired this compound derivative.

Causality: The use of a Lewis acid like bismuth(III) triflate is crucial for catalyzing both the initial Friedel-Crafts acylation of the phenol and the subsequent intramolecular cyclization. Toluene is an effective solvent for this reaction as it allows for the necessary high temperatures for the reaction to proceed efficiently.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of chroman-4-one derivatives can be significantly expedited using this technology, often leading to higher yields and cleaner reaction profiles.[7][8]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Alkyl-chroman-4-ones [7]

-

Reactant Preparation: A mixture of a 2'-hydroxyacetophenone (1.0 mmol), an appropriate aldehyde (1.2 mmol), and diisopropylamine (DIPA) as a base (2.0 mmol) in ethanol (3 mL) is prepared in a microwave-safe vessel.

-

Microwave Irradiation: The sealed vessel is subjected to microwave irradiation at 160-170 °C for 1 hour.

-

Cooling and Precipitation: After irradiation, the vessel is cooled to room temperature. The product often precipitates from the reaction mixture.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold ethanol, and dried. If necessary, further purification can be achieved by recrystallization or column chromatography.

Causality: Microwave heating dramatically reduces reaction times by efficiently and uniformly heating the reaction mixture, thereby overcoming the activation energy barrier for the base-promoted aldol condensation and subsequent intramolecular oxa-Michael addition. DIPA serves as a non-nucleophilic base to facilitate the initial condensation step.

Diverse Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

The chromanone scaffold is a recognized pharmacophore in the design of anticancer agents.[9][10] Derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase enzymes and the induction of apoptosis.[9]

Table 1: Cytotoxic Activity of Selected Chroman-4-one Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | - | 1.5 (SIRT2 inhibition) | [7] |

| Compound 13 (a benzochroman-2,4-dione) | MOLT-4 | 24.4 | [9] |

| Compound 11 (a benzochroman-2,4-dione) | MCF-7 | 68.4 | [9] |

Structure-Activity Relationship (SAR) Insights: Studies have indicated that substitutions at the C-2, C-6, and C-8 positions of the chroman-4-one ring are crucial for potent anticancer activity.[7] Larger, electron-withdrawing groups at the 6- and 8-positions have been shown to be favorable for activity.[7]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Chroman-4-one derivatives have emerged as promising anti-inflammatory agents, with some exhibiting potent inhibition of key inflammatory mediators.[1][11][12]

Mechanism of Action: A proposed mechanism for the anti-inflammatory effects of some chromanones involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins.[1] Other derivatives have been shown to suppress the NF-κB signaling pathway, a central regulator of the inflammatory response.[1]

Workflow for Evaluating Anti-inflammatory Activity

Caption: Workflow for assessing the anti-inflammatory potential of this compound derivatives.

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. The chromone and chromanone scaffolds have been investigated for their potential to combat these devastating conditions.[13][14][15][16]

Multi-target Approach for Alzheimer's Disease: The multifactorial nature of Alzheimer's disease necessitates the development of multi-target-directed ligands.[17] Chroman-4-one derivatives have been designed to simultaneously inhibit acetylcholinesterase (AChE), reduce the formation of advanced glycation end products (AGEs), and exhibit antioxidant properties.[14]

Signaling Pathway in Neuroinflammation

Caption: Inhibition of the TLR4-mediated NF-κB signaling pathway by neuroprotective chromanone derivatives.[18]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Chroman-4-one derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[5]

SAR for Antimicrobial Activity: Studies have shown that the presence of a free hydroxyl group at position 7 can be important for antimicrobial activity, while alkyl or aryl substitutions at this position may reduce potency.[5] For homoisoflavonoid derivatives, methoxy substituents on the B-ring can enhance bioactivity.[5]

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its privileged structural nature, coupled with its synthetic tractability, has enabled the development of a vast library of derivatives with diverse and potent biological activities. Future research in this area will likely focus on:

-

Multi-target Drug Design: Leveraging the inherent promiscuity of the scaffold to design single molecules that can modulate multiple targets in complex diseases like cancer and neurodegenerative disorders.

-

Elucidation of Novel Mechanisms of Action: Investigating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects.

-

Development of More Efficient and Greener Synthetic Methodologies: Exploring new catalytic systems and reaction conditions to improve the synthesis of these valuable compounds.

The continued exploration of the this compound core holds immense promise for the discovery of the next generation of therapeutic agents to address unmet medical needs.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations | Semantic Scholar [semanticscholar.org]

- 9. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New derivatives of 2-chromanone-4 as potential antiinflammatory drugs. II. 2-Carboxymethyl-3,6-diacetoxybenzo-(b)-furan and its amido derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploration of multi-target potential of chromen-4-one based compounds in Alzheimer's disease: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Chroman-4-one Scaffold: A Privileged Core in Modern Drug Discovery

Abstract

The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, scaffold represents a cornerstone in heterocyclic chemistry and a "privileged structure" in medicinal chemistry and drug discovery.[1][2][3][4] Characterized by a benzene ring fused to a dihydropyranone ring, this moiety is prevalent in a vast number of naturally occurring compounds, most notably flavonoids, and serves as a versatile template for the synthesis of novel therapeutic agents.[5][6][7] The subtle structural distinction from its chromone analogue—the absence of a C2-C3 double bond—imparts significant and diverse biological activities, underscoring its therapeutic potential.[4][6][8] This technical guide provides a comprehensive exploration of chroman-4-one derivatives, detailing their synthesis, multifaceted biological activities, and underlying mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in their therapeutic discovery endeavors.

The Significance of the Chroman-4-one Core

The chroman-4-one framework is more than just a synthetic building block; it is a biologically validated starting point for the development of potent and selective modulators of various physiological processes.[3][6] Its structural rigidity, combined with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of physicochemical properties and biological targets. This inherent versatility has led to the identification of chroman-4-one derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[6][8][9]

The structural diversity within the chroman-4-one family is vast, leading to several key categories that are the focus of intensive research:

-

Flavanones (2-phenyl-chroman-4-ones): Abundantly found in nature, these compounds exhibit a wide range of biological activities.[1][3][4]

-

Isoflavanones (3-phenyl-chroman-4-ones): Another important subclass with significant therapeutic potential.[1][3]

-

Benzylidene-4-chromanones: These derivatives often serve as key intermediates and possess their own unique biological profiles.[1][3]

-

Spirochromanones: Compounds with a spirocyclic system at one of the chroman-4-one positions, leading to complex three-dimensional structures.[1][3]

-

C-4 Modified Chroman-4-ones: Derivatives where the carbonyl group at the 4-position is modified, for instance, into hydrazones or oximes, expanding the chemical space and biological activity.[1][3]

Synthetic Strategies for Chroman-4-one Derivatives

The efficient synthesis of chroman-4-one derivatives is crucial for exploring their structure-activity relationships (SAR). Several robust synthetic methodologies have been developed, with the choice of method often depending on the desired substitution pattern and overall complexity of the target molecule.

Claisen-Schmidt Condensation followed by Intramolecular Cyclization

A classical and widely employed method involves the base-catalyzed Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde to form a 2'-hydroxychalcone. Subsequent intramolecular Michael addition under basic or acidic conditions leads to the formation of the chroman-4-one ring.

Experimental Protocol: Synthesis of a 2-Substituted Chroman-4-one

-

Step 1: Chalcone Formation. To a solution of 2'-hydroxyacetophenone (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol, add a catalytic amount of a suitable base (e.g., aqueous NaOH or KOH).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2'-hydroxychalcone.

-

Step 2: Intramolecular Cyclization. Dissolve the crude 2'-hydroxychalcone in a suitable solvent (e.g., ethanol or methanol).

-

Add a catalytic amount of a base (e.g., sodium acetate) or acid (e.g., HCl) and reflux the mixture for 4-8 hours.

-

Monitor the cyclization by TLC.

-

After cooling to room temperature, the product may precipitate. If not, concentrate the solvent and purify the residue by column chromatography on silica gel to obtain the desired 2-substituted chroman-4-one.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. A highly efficient one-pot synthesis of 2-alkyl-chroman-4-ones involves the reaction of 2'-hydroxyacetophenones with aldehydes in the presence of a base, such as diisopropylamine (DIPA), under microwave heating.[10][11][12] This method offers significant advantages in terms of reduced reaction times and often improved yields.[10][12]

Caption: Microwave-assisted one-pot synthesis of 2-alkyl-chroman-4-ones.

Diverse Biological Activities and Therapeutic Potential

The chroman-4-one scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities. The following sections highlight some of the most promising therapeutic areas.

Anticancer Activity

Chroman-4-one derivatives have demonstrated significant potential as anticancer agents, with cytotoxic activity reported against various cancer cell lines, including leukemia, breast, lung, and colon cancer.[2][13][14] Several mechanisms of action have been proposed for their anticancer effects.

-

Inhibition of Topoisomerase Enzymes: Some chromone derivatives have been suggested to exert their cytotoxic effects by inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[2]

-

Kinase Inhibition: In silico studies have suggested that certain chroman-4-one derivatives could act as inhibitors of Bcr-Abl tyrosine kinase, an important oncogenic driver in some types of leukemia.[2]

-

Induction of Apoptosis: Several studies have shown that chroman-4-one derivatives can induce apoptosis in cancer cells.[2]

Notably, thiochroman-4-one derivatives have shown particularly potent anticancer activity.[9][13]

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[8] Chroman-4-one derivatives have emerged as promising candidates in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[8][15][16]

A study investigating 25 chroman-4-one and homoisoflavonoid derivatives found that 13 of them exhibited antimicrobial activity.[8] Notably, some compounds demonstrated greater potency than the positive control, particularly against Candida species.[8][15][16]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Chroman-4-one Derivatives against Candida albicans

| Compound | MIC (µg/mL) | Reference |

| 7-Hydroxychroman-4-one | 64 | [9] |

| 7-Methoxychroman-4-one | 64 | [9] |

Molecular modeling studies have suggested that these compounds may exert their antifungal effects by targeting key proteins involved in fungal virulence and survival, such as cysteine synthase, HOG1 kinase, and FBA1.[8][15] Structure-activity relationship (SAR) studies have indicated that the presence of methoxy substituents at the meta position of the B ring in homoisoflavonoids enhances bioactivity, while the addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 can reduce antimicrobial activity.[8][15][16]

Experimental Protocol: Microdilution Technique for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Candida albicans) in a suitable broth.

-

Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microplate.

-

Inoculation: Add the standardized microbial suspension to each well of the microplate.

-

Incubation: Incubate the microplates at an appropriate temperature for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Chroman-4-one derivatives have demonstrated significant anti-inflammatory properties.[6][17][18] Certain 2-phenyl-4H-chromen-4-one derivatives have been shown to exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[9][17][19]

Caption: Inhibition of the TLR4/MAPK signaling pathway by chroman-4-one derivatives.

This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[17][19][20]

Neuroprotective Activity and Sirtuin Inhibition

Chroman-4-one derivatives have also shown promise in the context of neurodegenerative diseases.[10][21][22] A series of substituted chroman-4-one and chromone derivatives have been synthesized and evaluated as novel inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases.[10][11]

The most potent inhibitors were found to have substitutions at the 2-, 6-, and 8-positions, with larger, electron-withdrawing groups at the 6- and 8-positions being favorable for activity.[10][11][12] For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC50 of 1.5 µM.[11] These compounds demonstrated high selectivity for SIRT2 over SIRT1 and SIRT3.[10][11]

The inhibition of SIRT2 by these compounds has been correlated with antiproliferative effects in cancer cells and an increase in the acetylation of α-tubulin, a known SIRT2 substrate.[23]

Table 2: SIRT2 Inhibitory Activity of Selected Chroman-4-one Derivatives

| Compound | % Inhibition at 200 µM | IC50 (µM) | Reference |

| 6,8-Dibromo-2-pentylchroman-4-one | >70 | 1.5 | [11] |

| 2-Pentylchroman-4-one | <10 | - | [12] |

This highlights the critical role of specific substitutions in achieving potent and selective enzyme inhibition.

Future Perspectives and Conclusion

The chroman-4-one scaffold continues to be a highly attractive and fruitful area of research in drug discovery. Its inherent structural versatility and broad range of biological activities make it a valuable starting point for the development of novel therapeutics for a multitude of diseases. Future research will likely focus on:

-

Expansion of Chemical Diversity: The development of novel synthetic methodologies to access a wider range of structurally diverse chroman-4-one derivatives.

-

Target Identification and Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for bioactive chroman-4-one derivatives to enable rational drug design.

-

Optimization of Pharmacokinetic Properties: Modifying the chroman-4-one scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

References

- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. daneshyari.com [daneshyari.com]

- 5. benchchem.com [benchchem.com]

- 6. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

The Chroman-4-One Scaffold: A Privileged Structure in the Development of Novel Antiviral and Antimicrobial Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Abstract

The chroman-4-one scaffold, a heterocyclic system comprised of a benzene ring fused to a dihydropyranone ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its prevalence in a multitude of natural products with diverse biological activities underscores its significance.[3][4] This technical guide provides a comprehensive overview of the antiviral and antimicrobial properties of chroman-4-one derivatives. We will delve into the core principles of their structure-activity relationships (SAR), explore their mechanisms of action, present key quantitative data, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new therapeutic agents to combat infectious diseases.

Introduction to the Chroman-4-One Scaffold: A Foundation for Diverse Bioactivity

The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of bioactive molecules.[1][5] Structurally distinct from its unsaturated counterpart, chromone, by the absence of a C2-C3 double bond, chroman-4-one exhibits a significantly different and often enhanced spectrum of biological activities.[4] This structural nuance imparts a three-dimensional conformation that allows for specific interactions with various biological targets. The inherent stability and synthetic tractability of the chroman-4-one nucleus have made it a focal point for the development of novel therapeutic agents with a broad range of pharmacological effects, including anticancer, antioxidant, anti-inflammatory, and, most notably, antimicrobial and antiviral properties.[5][6]

The versatility of the chroman-4-one scaffold lies in its amenability to substitution at various positions around the heterocyclic and aromatic rings. These modifications significantly influence the molecule's physicochemical properties and its ability to interact with biological targets, leading to a wide array of pharmacological profiles. This guide will specifically focus on the structural modifications that impart potent antiviral and antimicrobial activities.

Antimicrobial Properties of Chroman-4-One Scaffolds: A New Frontier in Combating Resistance

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. Chroman-4-one derivatives have demonstrated considerable promise in this arena, exhibiting activity against a broad spectrum of pathogenic bacteria and fungi.[7][8]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of chroman-4-one derivatives is intricately linked to the nature and position of substituents on the scaffold. Key SAR observations include:

-

Substitution at C2 and C3: The introduction of various substituents at the C2 and C3 positions has been shown to be a fruitful strategy for enhancing antimicrobial activity. For instance, substitutions with methoxyphenyl, amine derivatives, and aromatic groups can yield potent compounds.[4]

-

Benzylidene Derivatives at C3: A prominent class of antimicrobial chroman-4-ones are the 3-benzylidene derivatives. For example, 3-(benzo[5][7]dioxol-5-ylmethylene)-7-hydroxychroman-4-one has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

-